

Application Notes and Protocols for TC-MCH 7c

Stock Solution Preparation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TC-MCH 7c

Cat. No.: B1662363

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of **TC-MCH 7c**, a potent and selective antagonist for the melanin-concentrating hormone receptor 1 (MCH1R). Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results.

Compound Information

TC-MCH 7c is a small molecule inhibitor with a molecular weight of 408.47 g/mol and a chemical formula of C₂₄H₂₅FN₂O₃.^[1] It is a potent antagonist of the human MCH1R with an IC₅₀ of 5.6 nM.^{[1][2][3][4]} **TC-MCH 7c** displays high selectivity for MCH1R over MCH2R (IC₅₀ > 10 μM).^{[1][2]} This compound is brain-penetrant and orally active, making it a valuable tool for in vivo studies.^{[1][2][4]}

Solubility Data

The solubility of **TC-MCH 7c** in common laboratory solvents is crucial for the preparation of concentrated stock solutions. The following table summarizes the maximum recommended concentrations.

Solvent	Max Concentration (mg/mL)	Max Concentration (mM)
DMSO	20.42	50
1eq. HCl	40.85	100

Data sourced from Bio-Techne and R&D Systems.[2]

Stock Solution Preparation Protocols

It is imperative to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for all calculations to ensure the highest accuracy.

Materials

- **TC-MCH 7c** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile
- 1N Hydrochloric acid (HCl), sterile
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator (optional)

Protocol for Preparing a 50 mM Stock Solution in DMSO

- **Weighing the Compound:** Accurately weigh the desired amount of **TC-MCH 7c** powder in a sterile vial. For example, to prepare 1 mL of a 50 mM stock solution, you would need 20.42 mg of **TC-MCH 7c** (assuming a molecular weight of 408.47 g/mol).
- **Adding Solvent:** Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

- **Dissolution:** Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid in dissolution if necessary.
- **Verification:** Visually inspect the solution to ensure there are no undissolved particulates.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.^[3]

Solvent Volume Calculation Table for DMSO

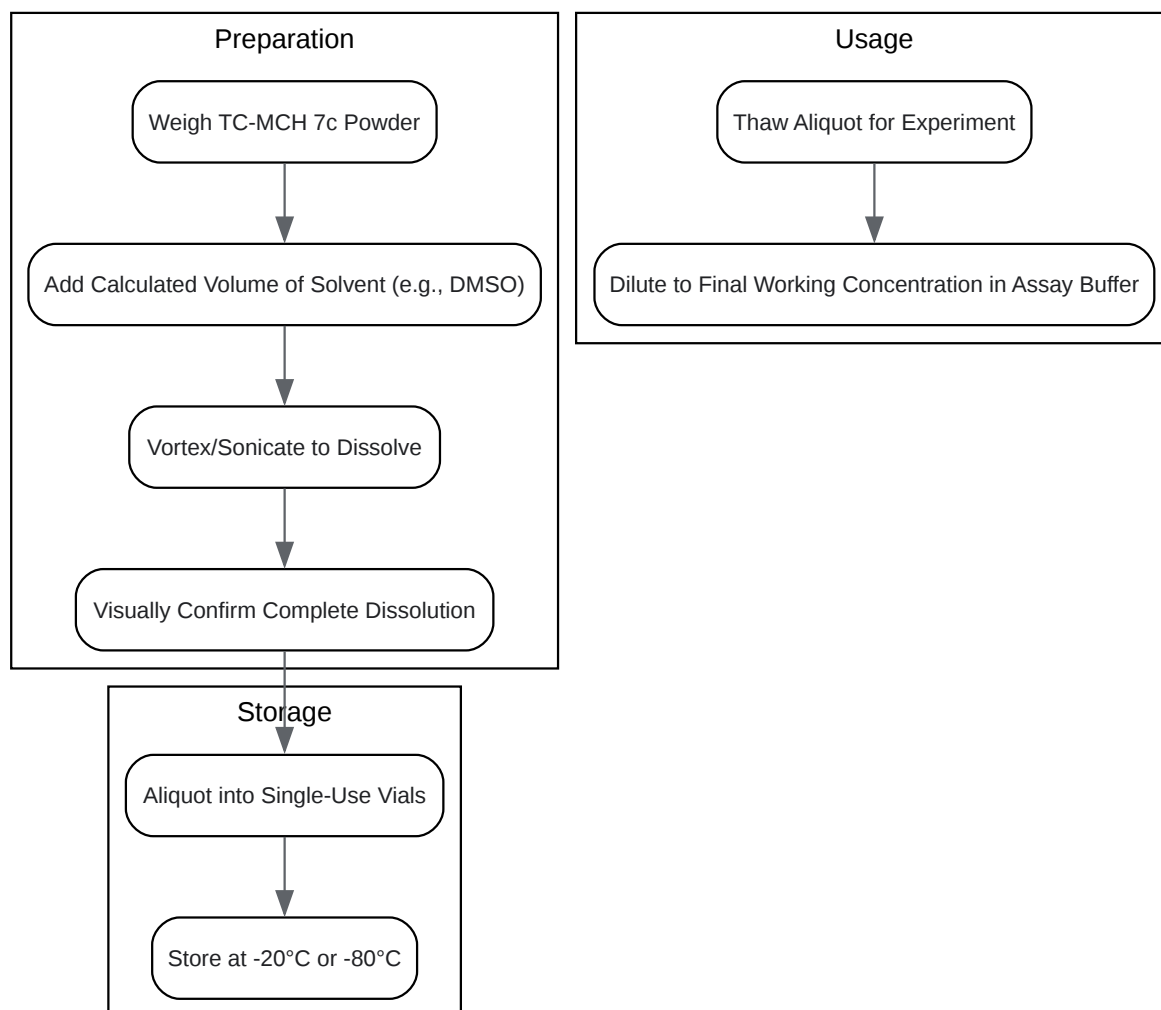
The following table provides pre-calculated solvent volumes for preparing common stock concentrations of **TC-MCH 7c** in DMSO.

Desired Concentration	Volume of DMSO to add to 1 mg of TC-MCH 7c	Volume of DMSO to add to 5 mg of TC-MCH 7c	Volume of DMSO to add to 10 mg of TC-MCH 7c
1 mM	2.45 mL	12.24 mL	24.48 mL
5 mM	0.49 mL	2.45 mL	4.90 mL
10 mM	0.24 mL	1.22 mL	2.45 mL
50 mM	0.05 mL	0.24 mL	0.49 mL

Calculations are based on a molecular weight of 408.47 g/mol .

Experimental Workflow

The following diagram illustrates the general workflow for preparing **TC-MCH 7c** stock solutions.



[Click to download full resolution via product page](#)

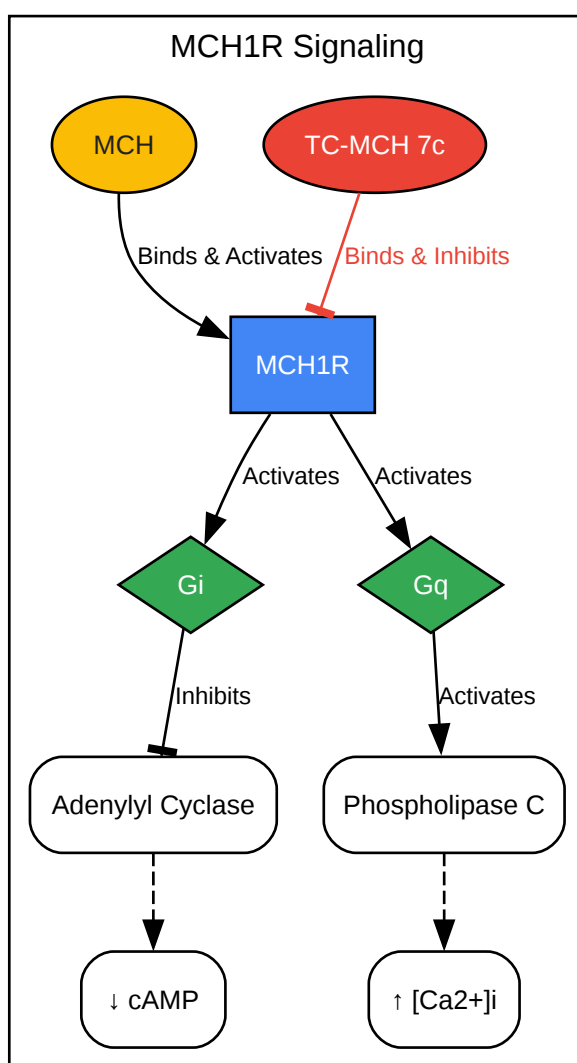
Caption: Workflow for Preparing **TC-MCH 7c** Stock Solutions.

Mechanism of Action and Signaling Pathway

TC-MCH 7c acts as a selective antagonist at the MCH1 receptor. MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[5][6] Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates downstream signaling cascades. The Gi pathway inhibits adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gq pathway activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively.[5] By blocking the binding of MCH, **TC-MCH 7c** inhibits these signaling events.

The following diagram illustrates the MCH1R signaling pathway and the inhibitory action of **TC-MCH 7c**.



[Click to download full resolution via product page](#)

Caption: MCH1R Signaling and Inhibition by **TC-MCH 7c**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TC-MCH 7c | Melanin-concentrating Hormone Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TC-MCH 7c | CAS:864756-35-4 | Selective melanin-concentrating hormone receptor 1 (MCH1R) antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols for TC-MCH 7c Stock Solution Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662363#preparing-tc-mch-7c-stock-solutions-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com